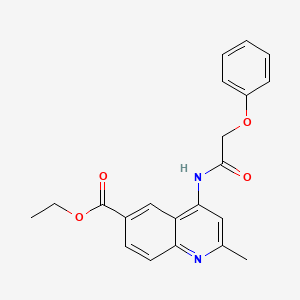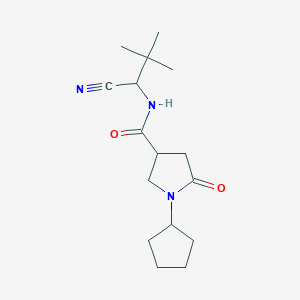
N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide, commonly known as CPP-ACP, is a synthetic peptide that has been extensively studied for its potential applications in dental and medical fields. CPP-ACP is a complex of casein phosphopeptide (CPP) and amorphous calcium phosphate (ACP), which has been shown to enhance the remineralization of dental enamel, inhibit the growth of oral bacteria, and improve the delivery of therapeutic agents to specific sites in the body.
Mecanismo De Acción
The mechanism of action of N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide-ACP is complex and multifaceted. This compound-ACP is thought to work by binding to dental enamel and forming a protective layer that prevents demineralization and promotes remineralization. This compound-ACP has also been shown to inhibit the growth of oral bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects
This compound-ACP has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound-ACP can enhance the remineralization of dental enamel, inhibit the growth of oral bacteria, and improve the delivery of therapeutic agents to specific sites in the body. In vivo studies have shown that this compound-ACP can reduce the incidence of dental caries, improve the strength and hardness of dental enamel, and reduce the risk of tooth decay.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide-ACP has several advantages and limitations for lab experiments. The advantages include its ability to enhance the remineralization of dental enamel, inhibit the growth of oral bacteria, and improve the delivery of therapeutic agents to specific sites in the body. The limitations include its complex and multifaceted mechanism of action, the need for specialized equipment and techniques for its synthesis and purification, and the potential for variability in its biological activity.
Direcciones Futuras
There are numerous future directions for research on N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide-ACP. Some potential areas of investigation include the development of new synthesis methods and purification techniques, the optimization of its biological activity and therapeutic potential, and the exploration of its applications in tissue engineering, gene therapy, and drug delivery. Additionally, further studies are needed to fully understand the mechanism of action of this compound-ACP and to elucidate its biochemical and physiological effects in vivo.
Métodos De Síntesis
N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide-ACP can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and recombinant DNA technology. The most common method involves the synthesis of this compound and ACP separately, followed by their combination using a precipitation or coacervation technique. The resulting this compound-ACP complex can be purified using chromatography, dialysis, or ultrafiltration.
Aplicaciones Científicas De Investigación
N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide-ACP has been extensively studied for its potential applications in dental and medical fields. In dentistry, this compound-ACP has been shown to enhance the remineralization of dental enamel, inhibit the growth of oral bacteria, and reduce the risk of dental caries. In medicine, this compound-ACP has been investigated for its potential use in drug delivery, gene therapy, and tissue engineering.
Propiedades
IUPAC Name |
N-(1-cyano-2,2-dimethylpropyl)-1-cyclopentyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-16(2,3)13(9-17)18-15(21)11-8-14(20)19(10-11)12-6-4-5-7-12/h11-13H,4-8,10H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSZRNFOZKVKPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C#N)NC(=O)C1CC(=O)N(C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

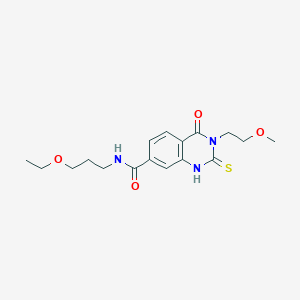
![4-[(4-fluorophenyl)sulfonyl]-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B2979700.png)
![exo-cis-(+/-)-1-(Benzyloxymethyl)-7-oxabicyclo[2.2.1]hept-5-en-2,3-dicarboxylic anhydride](/img/structure/B2979702.png)
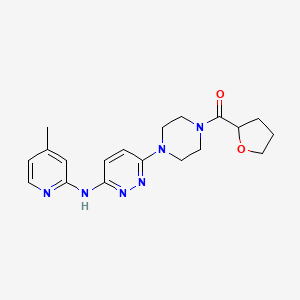
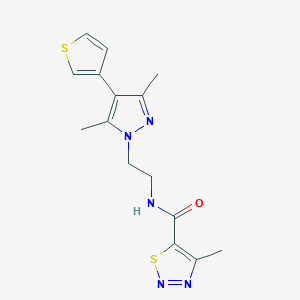

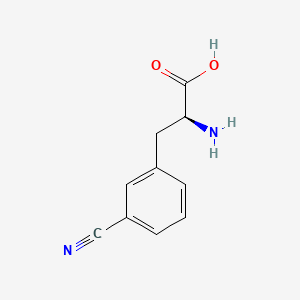
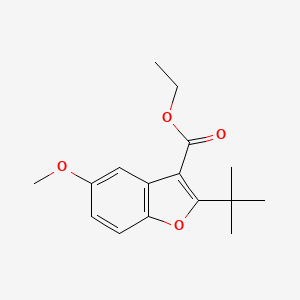
![(2R,3S,4R,5R,6S)-2-[4-[(3R,3As,6R,6aS)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/no-structure.png)

![Tert-butyl 3-[(prop-2-enoylamino)methyl]-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B2979715.png)

